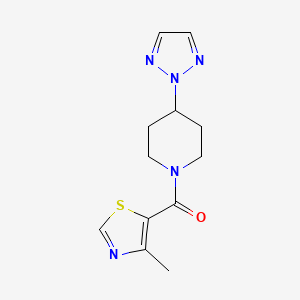
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a new series of 2-(((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted phenyl-1,3,4-oxadiazoles were synthesized by cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
The synthesis of related pyridine and triazole derivatives involves the condensation of acid chlorides with piperazine or piperidine derivatives to create compounds with potential antimicrobial properties. For instance, a study demonstrated the synthesis of various amide derivatives, including those with structures related to (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone, showcasing modest antimicrobial activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Another research effort focused on the synthesis and biological activity of triazole analogues of piperazine, including the preparation of novel compounds from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine, which showed significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activities
The antimicrobial activities of synthesized compounds have been a significant area of interest. For example, derivatives of 1,2,4-triazole have been synthesized and tested for their antibacterial activity against several pathogenic bacteria, indicating potential as molecules for further development due to their significant bacterial growth inhibition properties (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Similarly, another study presented the synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, which were evaluated for in vitro antibacterial and antifungal activities, with some compounds exhibiting good antimicrobial activity against tested strains (Mallesha & Mohana, 2014).
Structural Analysis and Applications
Structural characterization and analysis of related compounds have contributed to understanding their potential applications further. For example, the structural analysis of a novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, through X-ray diffraction studies helped elucidate its antiproliferative activity and molecular interactions in the solid state (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(4-methyl-1,3-thiazol-5-yl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-9-11(19-8-13-9)12(18)16-6-2-10(3-7-16)17-14-4-5-15-17/h4-5,8,10H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQVDZOTBRLDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(4-methylthiazol-5-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


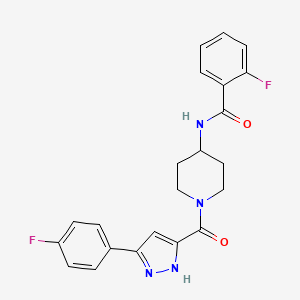
![N-Ethyl-N-[2-oxo-2-(4-propan-2-yloxypiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B2426640.png)
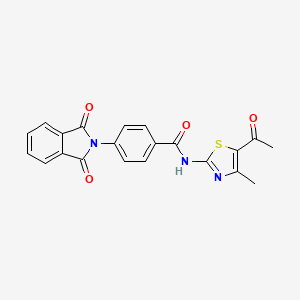

![N-(2,6-dimethylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2426645.png)
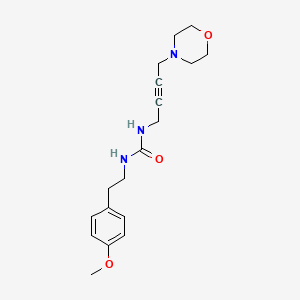

![1-(3-chloro-4-methylphenyl)-4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2426648.png)
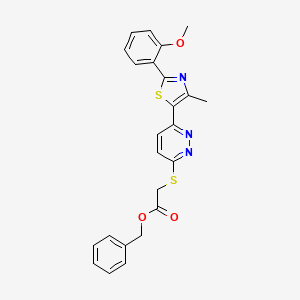
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426650.png)

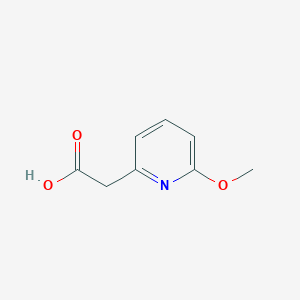
![1-[4-(5,6-Dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2426656.png)